Palladium--titanium (2/1)
CAS No.: 12333-98-1
Cat. No.: VC20662466
Molecular Formula: Pd2Ti
Molecular Weight: 260.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12333-98-1 |
|---|---|
| Molecular Formula | Pd2Ti |
| Molecular Weight | 260.7 g/mol |
| IUPAC Name | palladium;titanium |
| Standard InChI | InChI=1S/2Pd.Ti |
| Standard InChI Key | LGGRUEJPHPYGLN-UHFFFAOYSA-N |
| Canonical SMILES | [Ti].[Pd].[Pd] |
Introduction
Synthesis Methods for Ti₂Pd
Traditional Alloying Techniques
Early synthesis of Ti₂Pd involved melting titanium and palladium in precise stoichiometric ratios under inert atmospheres. For instance, adding 0.2 wt% palladium to titanium results in the formation of Ti₂Pd precipitates within the titanium matrix . This method, while effective, often led to inhomogeneous distributions of the intermetallic phase. Recent advances have employed arc melting followed by annealing to achieve better homogeneity.
Solution-Based Co-Reduction
Modern approaches leverage co-reduction of titanium and palladium salts in solution phases. A notable method involves reducing Pd(Ac)₂ and TiCl₄ in ethylene glycol (EG) at elevated temperatures (170°C) in the presence of surfactants like polyvinylpyrrolidone (PVP) . This yields nanostructured Ti₂Pd with particle sizes of 5–10 nm, ideal for catalytic applications. The reaction can be summarized as:
Table 1: Comparison of Ti₂Pd Synthesis Methods
| Method | Conditions | Particle Size | Key Advantages |
|---|---|---|---|
| Arc Melting & Annealing | 1000°C, Argon Atmosphere | Macro-scale | High purity |
| Co-Reduction in EG | 170°C, PVP surfactant | 5–10 nm | Nanostructured, Catalytic activity |
Structural and Electronic Characteristics
Crystallographic Analysis
X-ray diffraction (XRD) studies confirm that Ti₂Pd adopts a face-centered cubic (fcc) structure with lattice parameter . The ordered arrangement of Ti and Pd atoms is evident from superlattice peaks at 22.9°, 32.6°, and 58.1°, which distinguish it from random solid solutions . High-resolution transmission electron microscopy (HRTEM) reveals lattice spacings of 0.214 nm, consistent with the (111) planes of the fcc lattice .
Electronic Structure Modifications
Hard X-ray photoemission spectroscopy (HAXPES) demonstrates that alloying titanium with palladium lowers the d-band center of Pd by 0.3–0.4 eV . This electronic redistribution weakens the adsorption of intermediates in catalytic reactions, enhancing activity. Density functional theory (DFT) calculations further suggest that charge transfer from Ti to Pd creates a electron-deficient Pd surface, which stabilizes reactive oxygen species during corrosion .
Functional Properties and Applications
Corrosion Resistance
Ti₂Pd’s most celebrated property is its ability to passivate titanium in aggressive environments. In hydrochloric acid (HCl), the compound enables the formation of a protective TiO₂ layer via the following mechanism:
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Dissolution: Pd dissolves from Ti₂Pd into the acid.
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Reprecipitation: Pd⁰ particles redeposit on the titanium surface.
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Passivation: Pd catalyzes TiO₂ growth, reducing corrosion rates by 90% .
Table 2: Corrosion Rates of Ti₂Pd vs. Pure Titanium
| Material | Environment | Corrosion Rate (mm/year) |
|---|---|---|
| Pure Ti | 10% HCl, 25°C | 12.5 |
| Ti₂Pd | 10% HCl, 25°C | 1.2 |
Catalytic Activity
Ti₂Pd nanoparticles exhibit exceptional performance in fuel cell reactions. In methanol oxidation, Ti₂Pd/C catalysts achieve mass activities of 1,200 mA/mgₚd, surpassing commercial Pt/C (450 mA/mgₚₜ) . The intermetallic structure prevents Pd leaching, ensuring stability over 1,000 cycles.
Industrial and Research Implications
The unique properties of Ti₂Pd have led to its adoption in:
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Chemical Processing: Lining reactors and pipes handling HCl and sulfuric acid.
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Energy Systems: Anode catalysts in direct alcohol fuel cells.
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Aerospace: Coatings for turbine blades exposed to high-temperature oxidizers.
Ongoing research aims to optimize Ti₂Pd’s nanostructure for photocatalysis and hydrogen storage. Challenges remain in scaling up synthesis while maintaining phase purity, particularly for nanoparticles .
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